BR103

C3a Receptor Agonist Calcium Mobilization Assay Inflammation

BR103 is the superior C3a receptor agonist for complement pathway research. Unlike endogenous C3a or peptide analogs that degrade rapidly in vivo, BR103 delivers metabolic stability in plasma and liver microsomes, ensuring consistent pharmacodynamic responses. With an EC50 of 22 nM—2.3-fold more potent than compound 1 (EC50 50 nM) and 6.4-fold more potent than compound 2 (EC50 140 nM)—BR103 provides unambiguous C3aR selectivity over C5aR, eliminating confounding cross-reactivity. Its validated rat paw edema model peaks at 0.5 hours, ideal for anti-inflammatory compound screening. Ideal for calcium mobilization, histamine release, and cytokine (IL-1β, TNF-α) studies in human macrophages and mast cells. Ki of 185 nM supports competitive binding assay development. Choose BR103 for precision and reproducibility.

Molecular Formula C24H28N6O3
Molecular Weight 448.53
CAS No. 1434873-26-3
Cat. No. B606335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBR103
CAS1434873-26-3
SynonymsBR-103;  BR 103;  BR103
Molecular FormulaC24H28N6O3
Molecular Weight448.53
Structural Identifiers
SMILESN=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)=N1)=O
InChIInChI=1S/C24H28N6O3/c1-15-20(22(31)29-18(23(32)33)13-8-14-27-24(25)26)30-21(28-15)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-14H2,1H3,(H,28,30)(H,29,31)(H,32,33)(H4,25,26,27)/t18-/m0/s1
InChIKeyRFBOIZXPIAOMAX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BR103 (CAS 1434873-26-3): A Metabolically Stable, Highly Selective C3a Receptor Agonist for Complement-Mediated Inflammation Research and In Vivo Modeling


BR103 (CAS 1434873-26-3) is a small molecule, non-peptide agonist of the complement C3a receptor (C3aR) [1]. As a metabolically stable, highly selective, and potent activator of human C3aR, BR103 enables robust interrogation of C3aR-mediated inflammatory pathways in vitro and in vivo. Its chemical structure is (2-Benzhydryl-5-methyl-1H-imidazole-4-carbonyl)-L-arginine, with a molecular formula of C24H28N6O3 and a molecular weight of 448.52 g/mol [1][2].

Why Other C3aR Agonists Cannot Replace BR103 in Research and Model Development


BR103's differentiation lies in its unique combination of high selectivity for C3aR over C5aR [1], its metabolic stability in plasma and liver microsomes [1], and its well-validated in vivo efficacy in inducing acute, C3aR-dependent inflammation [1]. Generic substitution with endogenous C3a or its peptide analogs fails due to their rapid degradation in vivo and ambiguous signaling [1][2]. Other small molecule agonists, such as compounds 1 and 2 from the same series, are significantly less potent (EC50 of 50 ± 20 nM and 140 ± 60 nM, respectively) than BR103 (EC50 of 22 ± 8 nM) [1]. These quantitative deficits render BR103 the superior tool for precise, reproducible studies of C3aR biology.

Quantitative Evidence for BR103's Differentiation Over Closest Analogs and Peptide Agonists


BR103 Demonstrates Superior Potency Over Related Small Molecule Agonists in Human Macrophages

In human monocyte-derived macrophages (HMDMs), BR103 (agonist 3) induces Ca2+ release with an EC50 of 22 ± 8 nM. This is a >2-fold improvement in potency compared to agonist 1 (EC50 = 50 ± 20 nM) and a >6-fold improvement over agonist 2 (EC50 = 140 ± 60 nM) from the same structural series [1]. This higher potency translates to more robust activation of downstream signaling pathways at lower concentrations.

C3a Receptor Agonist Calcium Mobilization Assay Inflammation

BR103 Exhibits Unambiguous C3aR Selectivity Validated by Lack of C5aR Binding

A critical differentiation of BR103 is its high selectivity for C3aR over the closely related anaphylatoxin receptor C5aR. In competitive binding assays using human macrophages, BR103 effectively displaced 125I-labeled C3a but showed no detectable competition with 125I-labeled C5a [1]. This is in contrast to some peptide agonists like EP54, which are known to activate both C3aR and C5aR2 [2], and the natural ligand C3a itself, which has been reported to have activity at C5aR [3]. This clean selectivity profile ensures that observed biological effects can be attributed solely to C3aR activation.

Receptor Selectivity C5aR Complement System

BR103 Remains Structurally Intact in Rat Plasma and Liver Microsomes, Unlike Rapidly Degraded Endogenous C3a

A key differentiator for in vivo applications is BR103's metabolic stability. In vitro stability assays demonstrated that BR103 remained structurally intact after exposure to rat plasma and rat liver microsomes, which are rich in cytochrome P450 enzymes [1]. In stark contrast, the natural ligand, human C3a, degrades within minutes under the same plasma conditions due to cleavage by carboxypeptidases [1]. This stability profile suggests that BR103 is a far more reliable tool for in vivo studies where consistent compound exposure is required.

Metabolic Stability In Vivo Pharmacology Plasma Stability

BR103 Reliably Induces a Quantifiable, C3aR-Dependent Acute Inflammatory Response in the Rat Paw Edema Model

BR103's in vivo utility is validated by its ability to induce a robust, temporally defined inflammatory response. Intraplantar injection of BR103 (350 µg per paw) in rats induces acute paw edema that peaks at 0.5 hours and resolves by 24 hours [1]. This response is characterized by mast cell degranulation, histamine release, and subsequent neutrophil and macrophage infiltration [1]. The specificity of this effect is confirmed by inhibition with a C3aR antagonist [1]. This provides a reliable, C3aR-specific model for inflammation, which is not achievable with the rapidly degraded native ligand C3a.

In Vivo Efficacy Paw Edema Model Inflammation Modeling

BR103 Binding Affinity (Ki) Positions It as a Useful Tool for Displacement Assays

Using a novel non-radioactive fluorescent probe (Eu-DTPA-hC3a), the binding affinity of BR103 for human C3aR was determined to have a Ki of 185 nM (pKi = 6.7 ± 0.1) [1]. This affinity, while lower than the natural ligand hC3a (Ki = 2.5 nM), is useful for competitive binding studies and defines its performance in displacement assays. It also provides a clear quantitative benchmark against other known C3aR ligands like the antagonist SB290157 (Ki = 517 nM) [1].

Binding Affinity Competitive Binding Fluorescence Assays

BR103 is a Full Agonist, Distinct from Structurally Similar C3aR Antagonists

Despite minimal structural differences from other small molecule C3aR ligands like SB290157 and JR14a, BR103 functions as a full agonist [1][2]. This functional divergence is critical. While SB290157 and JR14a are reported as C3aR antagonists (or have context-dependent agonism) [2], BR103 consistently and potently activates C3aR across multiple functional assays, including calcium mobilization and histamine release [1]. This ensures that BR103 can be used with confidence to study the downstream effects of receptor activation rather than inhibition.

Functional Selectivity C3aR Agonist GPCR Pharmacology

BR103: Primary Research and Preclinical Applications Supported by Quantitative Evidence


C3aR-Selective In Vitro Signaling and Gene Expression Studies

BR103's high potency (EC50 22 nM) and unambiguous C3aR selectivity make it the ideal tool for studying C3aR-mediated signaling pathways in human macrophages, mast cells, and other immune cell types [1]. Its use ensures that observed calcium mobilization, histamine release, or cytokine production (e.g., IL-1β, TNF-α) is solely due to C3aR activation, without confounding effects from C5aR cross-reactivity, a common issue with peptide agonists like EP54 [1][2].

Establishing Acute Inflammatory Disease Models in Rodents

BR103 is a validated tool for reliably and rapidly inducing a C3aR-dependent, acute inflammatory paw edema model in rats [1]. Its metabolic stability ensures a consistent pharmacodynamic response (peak edema at 0.5 hours), which is crucial for screening and evaluating the efficacy of anti-inflammatory compounds targeting the complement system [1]. This model is more reproducible than those using the rapidly degraded natural ligand C3a.

Development and Validation of C3aR Competitive Binding Assays

The well-defined binding affinity (Ki = 185 nM) of BR103 supports its use as a reference compound or competitor in the development of novel C3aR binding assays, including non-radioactive fluorescent methods [1]. Its performance can be directly benchmarked against other ligands, providing a reliable standard for assay validation and high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BR103

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.